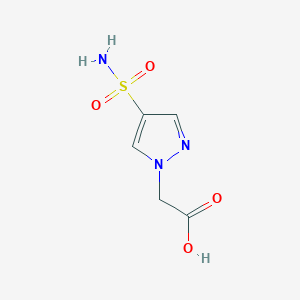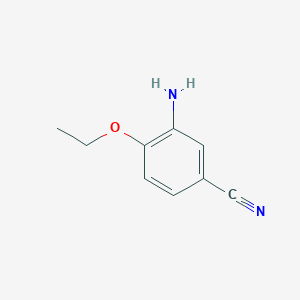
1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide
Descripción general
Descripción
The compound “1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the information might be under a different name or structure.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions . For instance, a method for manufacturing a compound of formula (I) involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the search results did not provide specific information about the physical and chemical properties of "this compound" .Aplicaciones Científicas De Investigación
Inhibitor of Met Kinase Superfamily
The compound 1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide has been studied in the context of inhibiting the Met kinase superfamily. This is evident in the discovery of related compounds, such as N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which have shown potent and selective Met kinase inhibition properties. These findings suggest potential applications in targeting specific cancer types (Schroeder et al., 2009).
Biochemistry and Material Science
The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, has shown effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as an electron spin resonance probe and fluorescence quencher, highlighting its utility in material science and biochemistry (Toniolo et al., 1998).
Potential Anti-HIV Properties
A closely related compound, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This suggests that compounds within this chemical class may have applications in the treatment or management of HIV (Tamazyan et al., 2007).
Endosomolytic Polymer Applications
Poly(amido-amine)s (PAAs) synthesized using related compounds exhibit endosomolytic properties. This indicates potential applications in drug delivery systems, particularly in facilitating the release of therapeutic agents within target cells (Ferruti et al., 2000).
Use in Aminocarbonylation
Compounds in the same chemical family are effective N-nucleophiles in palladium-catalyzed aminocarbonylation, suggesting their potential in synthetic organic chemistry, especially in the synthesis of complex organic compounds (Takács et al., 2014).
Immunological Applications
In immunology, derivatives of similar compounds have been used in the creation of covalent, hapten-Ficoll conjugates. These conjugates serve as potent thymus-independent antigens, which can be crucial in studying B lymphocyte activation (Inman, 1975).
Cytotoxicity Studies
Synthesis and characterization of derivatives of this compound class have been conducted to explore their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates potential applications in cancer research and treatment (Hassan et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions of research on a compound can include potential applications, areas of study, or methods of synthesis. The search results suggest that covalent organic frameworks (COFs) are an area of interest for future research . Additionally, the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .
Propiedades
IUPAC Name |
1-(4-aminophenyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-13(17)10-6-8-16(9-7-10)12-4-2-11(14)3-5-12/h2-5,10H,6-9,14H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJZKZZAGBCISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)
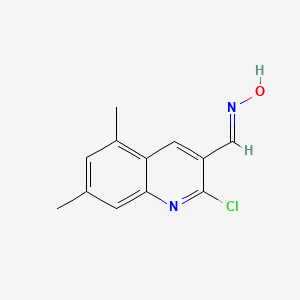
![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)
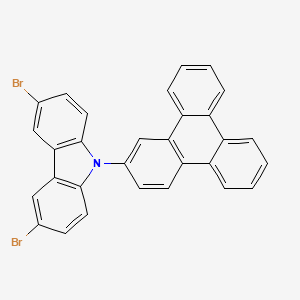
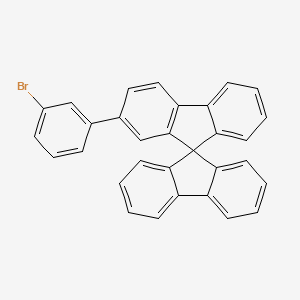
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![1-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1518124.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
